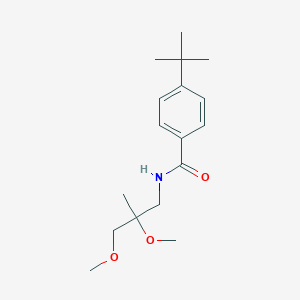

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide

Description

Properties

IUPAC Name |

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3/c1-16(2,3)14-9-7-13(8-10-14)15(19)18-11-17(4,21-6)12-20-5/h7-10H,11-12H2,1-6H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYDRDQNXUKQLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide typically involves starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The reaction is carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of 2,3-dimethoxybenzamides range from 43% to 50%, while 3-acetoxy-2-methylbenzamides are prepared in higher yields of 40% to 72% .

Chemical Reactions Analysis

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for modifications that can lead to the development of novel compounds with enhanced properties.

Biology

The compound exhibits notable antioxidant and antibacterial activities. These properties make it valuable for biological studies aimed at understanding oxidative stress and bacterial resistance mechanisms. Its ability to scavenge free radicals and disrupt bacterial cell membranes positions it as a candidate for further research in microbiology.

Medicine

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide has been explored for its potential therapeutic effects:

- Anti-tumor Activity : Preliminary studies indicate that benzamide derivatives can inhibit tumor cell proliferation.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, suggesting its potential use in treating inflammatory diseases .

- Neuroprotective Effects : Similar benzamide compounds have been linked to neuroprotection in models of neurodegenerative diseases, indicating a possible application in treating conditions like Parkinson's disease .

Antimicrobial Efficacy

A study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial potency.

Anti-inflammatory Effects

In murine models of inflammation, administration of this compound resulted in significant reductions in paw edema compared to control groups. This suggests its potential utility as an anti-inflammatory agent in clinical settings.

Cancer Cell Proliferation

In vitro assays demonstrated that the compound inhibited cell growth by 50% at a concentration of 10 µM in breast cancer cell lines. This finding indicates its potential as an anticancer agent worth further exploration .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. Its antibacterial activity is likely due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide can be compared with other similar benzamide derivatives, such as:

- 2,3-dimethoxybenzamide

- 3-acetoxy-2-methylbenzamide

- N-butylbenzamide

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activities .

Biological Activity

4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide core with tert-butyl and dimethoxy substituents, which may influence its biological interactions.

The biological activity of this compound is primarily associated with its interaction with neurotransmitter systems. Benzamides are known to modulate dopamine receptors, which are critical in various neurological functions. The specific mechanism involves:

- Dopamine Receptor Modulation : The compound may act as an agonist or antagonist at dopamine receptors, influencing dopaminergic signaling pathways.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from degeneration, particularly in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Biological Activity Data

A summary of the biological activity data for this compound is presented in Table 1.

Case Studies

Several studies have investigated the effects of related benzamide compounds, providing insights into the potential applications of this compound.

- Neuroprotection in Parkinson's Disease Models :

- Anticancer Activity :

- Anti-inflammatory Effects :

Q & A

Q. What are the recommended synthetic methodologies for 4-tert-butyl-N-(2,3-dimethoxy-2-methylpropyl)benzamide?

Answer: The synthesis of benzamide derivatives typically involves coupling reactions. For analogous compounds, protocols using HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC•HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) as coupling agents with tertiary amines (e.g., NEt₃) in solvents like CH₃CN or CH₂Cl₂ have been effective . A stepwise approach is advised:

Activate the carboxylic acid group (e.g., using DCC or HOBt).

Condense with the amine moiety (2,3-dimethoxy-2-methylpropylamine) under inert conditions.

Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane).

Validate intermediate steps using TLC and NMR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is critical:

- NMR Spectroscopy : Confirm tert-butyl protons (δ ~1.3 ppm, singlet) and methoxy groups (δ ~3.3 ppm) in H NMR. Use C NMR to verify carbonyl resonance (δ ~165–170 ppm) .

- IR Spectroscopy : Identify amide C=O stretch (~1640–1680 cm⁻¹) and tert-butyl C-H vibrations (~2960 cm⁻¹) .

- Elemental Analysis : Ensure %C, %H, and %N align with theoretical values (e.g., C: ~68%, H: ~8.5%, N: ~3.5%) .

- X-ray Crystallography : If crystals are obtainable, resolve molecular conformation and hydrogen-bonding patterns .

Q. What safety protocols are recommended for handling this compound?

Answer: While specific toxicity data are unavailable for this compound, structurally related benzamides require:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis .

Document all exposure incidents and consult toxicity databases (e.g., PubChem) for updates .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound?

Answer: Discrepancies in bioactivity often arise from:

- Purity Variability : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase).

- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO <0.1% v/v).

- Comparative Studies : Cross-reference with analogs (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to isolate structure-activity relationships .

Use statistical tools (e.g., ANOVA with Duncan’s test for replicates) to assess significance .

Q. What biochemical targets should be prioritized for mechanistic studies?

Answer: Based on structurally similar compounds, prioritize:

- Enzyme Targets : Bacterial acyl carrier protein synthase (AcpS-PPTase) due to benzamide’s potential to disrupt lipid biosynthesis .

- Assays :

- Inhibition Kinetics : Use fluorescence-based assays with purified AcpS-PPTase.

- Pathway Analysis : Profile metabolomic changes via LC-MS in E. coli cultures treated with IC₅₀ doses.

Hypothesize dual-target inhibition (e.g., AcpS and FabH) to explain broad-spectrum activity .

Q. How can computational modeling optimize this compound’s stability and reactivity?

Answer:

- DFT Calculations : Compute HOMO-LUMO gaps to predict electron-deficient regions prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess hydrolytic stability.

- Docking Studies : Model binding to AcpS-PPTase (PDB: 1F7L) using AutoDock Vina; prioritize residues (e.g., Arg45, Asp89) for mutagenesis validation .

Q. What strategies mitigate degradation during long-term storage?

Answer: Degradation pathways (hydrolysis, oxidation) can be minimized via:

- Lyophilization : Store as a lyophilized powder under argon.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solid formulations.

- Analytical Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with UPLC-MS to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.